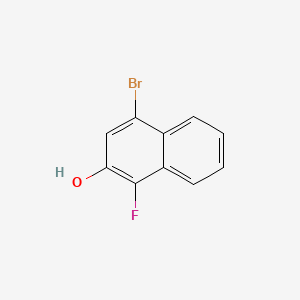
4-Bromo-1-fluoronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrFO. It is a derivative of naphthalene, where the naphthalene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is often used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the following steps :
Bromination: Naphthalen-2-ol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated product is then reacted with a fluorinating agent, such as Selectfluor, in acetonitrile at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours.
Purification: The crude product is purified using standard techniques such as extraction, drying, and chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .
Scientific Research Applications
4-Bromo-1-fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoronaphthalen-1-ol
- 6-Bromo-1-fluoronaphthalen-2-ol
- 1-Bromo-2-fluoronaphthalen-3-ol
Uniqueness
4-Bromo-1-fluoronaphthalen-2-ol is unique due to the specific positions of the bromine, fluorine, and hydroxyl groups on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
4-bromo-1-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYRUVYXCQPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
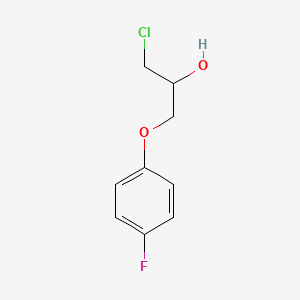
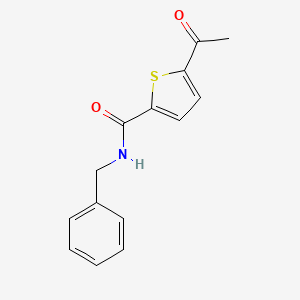
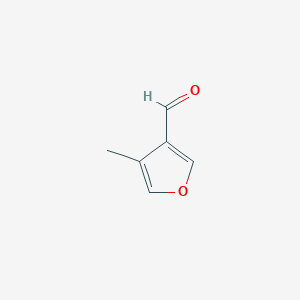
![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)

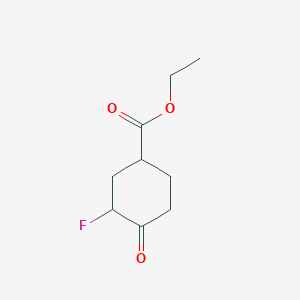
![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)
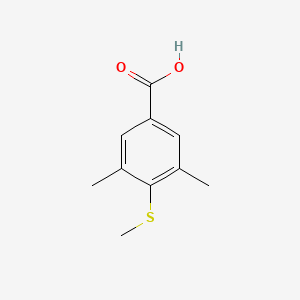
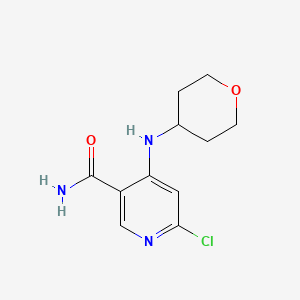
![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)
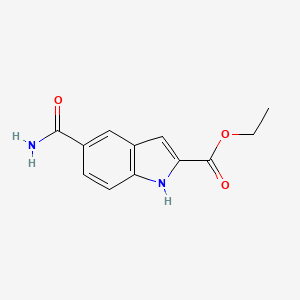

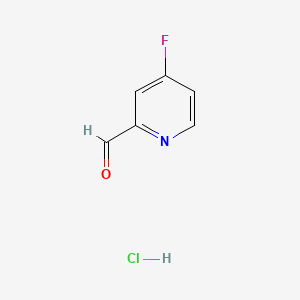
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
